1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-((E)-1-{4-[(2-fluorobenzyl)oxy]phenyl}ethylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-((E)-1-{4-[(2-fluorobenzyl)oxy]phenyl}ethylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and carbohydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-((E)-1-{4-[(2-fluorobenzyl)oxy]phenyl}ethylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using nitration, oxidation, and coupling reactions.
Synthesis of the triazole ring:
Introduction of the carbohydrazide group: This can be done by reacting hydrazine derivatives with the intermediate compounds formed in the previous steps.
Final assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-((E)-1-{4-[(2-fluorobenzyl)oxy]phenyl}ethylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate, and nitric acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and ethanol.
Catalysts: Copper(I) iodide, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-((E)-1-{4-[(2-fluorobenzyl)oxy]phenyl}ethylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings.
Chemical Research: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-((E)-1-{4-[(2-fluorobenzyl)oxy]phenyl}ethylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar reactivity and stability.
1,3,4-oxadiazole derivatives: These compounds have a different arrangement of the oxadiazole ring but can undergo similar reactions.
Triazole derivatives: Compounds with triazole rings are often used in medicinal chemistry and materials science.
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-((E)-1-{4-[(2-fluorobenzyl)oxy]phenyl}ethylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide is unique due to its combination of multiple functional groups, which allows for a wide range of chemical reactions and applications. Its specific structure also provides distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
478251-05-7 |
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Molecular Formula |
C26H21FN8O3 |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C26H21FN8O3/c1-16(17-11-13-20(14-12-17)37-15-19-9-5-6-10-21(19)27)29-31-26(36)23-22(18-7-3-2-4-8-18)30-34-35(23)25-24(28)32-38-33-25/h2-14H,15H2,1H3,(H2,28,32)(H,31,36)/b29-16+ |
InChI Key |
BLXAZLBIDKQSJC-MUFRIFMGSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(N=NN1C2=NON=C2N)C3=CC=CC=C3)/C4=CC=C(C=C4)OCC5=CC=CC=C5F |
Canonical SMILES |
CC(=NNC(=O)C1=C(N=NN1C2=NON=C2N)C3=CC=CC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5F |
Origin of Product |
United States |
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